molecular formula C15H21NO4S B5865234 N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine

N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine

カタログ番号 B5865234
分子量: 311.4 g/mol
InChIキー: OHKDLJVPGLUJNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine, also known as CGP-7930, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2003 by researchers at Novartis Pharma AG in Switzerland. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

The mechanism of action of N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine is based on its ability to bind selectively to the allosteric site of mGluR5 and inhibit its signaling pathway. mGluR5 is a G protein-coupled receptor that modulates the activity of ion channels and intracellular enzymes in response to glutamate neurotransmitter. By blocking mGluR5, this compound can reduce the excitability of neurons and alter the release of other neurotransmitters, such as dopamine and serotonin, which are involved in various brain functions.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects in different brain regions and cell types. For example, it can enhance long-term depression and reduce long-term potentiation in the hippocampus, which are two forms of synaptic plasticity that underlie learning and memory. It can also reduce the release of dopamine in the nucleus accumbens, which is a key component of the reward pathway and is involved in addiction. Moreover, it can reduce the activity of the hypothalamic-pituitary-adrenal axis, which regulates the stress response and is dysregulated in depression and anxiety disorders.

実験室実験の利点と制限

N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine has several advantages as a research tool, including its high selectivity for mGluR5, its reversible binding kinetics, and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively low potency compared to other mGluR5 antagonists, its potential off-target effects on other mGluR subtypes, and its potential toxicity at high doses or prolonged exposure.

将来の方向性

There are several future directions for research on N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine and its therapeutic potential. One direction is to investigate its efficacy in animal models of neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, and schizophrenia. Another direction is to explore its potential as a pharmacological tool for studying the role of mGluR5 in different brain functions and diseases. Moreover, it could be used as a starting point for developing more potent and selective mGluR5 antagonists with improved pharmacokinetic properties and fewer side effects. Finally, it could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.

合成法

The synthesis of N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine involves a multi-step process starting from commercially available 4-methylbenzenesulfonyl chloride and cyclohexylamine. The reaction proceeds through a series of intermediate compounds, including N-cyclohexyl-4-methylbenzenesulfonamide and N-cyclohexyl-N-(4-methylphenylsulfonyl)glycine ethyl ester, before finally yielding the desired product. The process is relatively complex and requires careful control of reaction conditions and purification steps to obtain high yields and purity.

科学的研究の応用

N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety and depression, addiction, and pain perception. Moreover, it has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, schizophrenia, and Parkinson's disease.

特性

IUPAC Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-7-9-14(10-8-12)21(19,20)16(11-15(17)18)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDLJVPGLUJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。